2(3H)-Furanone, 3-(((2S,3R)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl)methyl)-4-((3,4-dimethoxyphenyl)methyl)dihydro-, (3R,4R)- is a natural product found in Arctium lappa with data available.

See also: Arctium lappa fruit (part of).

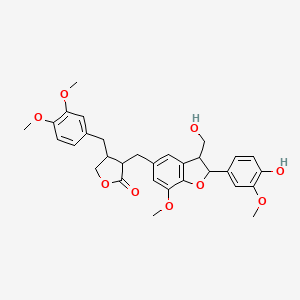

LAPPAOL B

CAS No.: 62359-60-8

Cat. No.: VC8361950

Molecular Formula: C31H34O9

Molecular Weight: 550.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62359-60-8 |

|---|---|

| Molecular Formula | C31H34O9 |

| Molecular Weight | 550.6 g/mol |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |

| Standard InChI | InChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1 |

| Standard InChI Key | KNSPNZVXPUCWMJ-WHNHDLKRSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O[C@@H]([C@H]4CO)C5=CC(=C(C=C5)O)OC)OC |

| SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |

Introduction

Chemical Characteristics and Structural Elucidation

Molecular Architecture

Lappaol B (C₃₁H₃₄O₉) features a 550.6 Da molecular weight and a polycyclic structure comprising two benzofuran moieties interconnected via a tetrahydrofuran-lactone bridge . Key structural attributes include:

-

Substituent Pattern: Three methoxy (-OCH₃) groups at positions 3, 4, and 7

-

Hydroxyl Groups: Two phenolic -OH groups at positions 4' and 3''

-

Chiral Centers: Four stereogenic carbons at C-2, C-3, C-2'', and C-3''

The compound’s three-dimensional conformation exhibits significant steric hindrance due to orthogonal positioning of the benzofuran rings, as evidenced by predicted collision cross-section values of 233.4 Ų for the [M+H]+ adduct .

Table 1: Physicochemical Properties of Lappaol B

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

-

¹H NMR (CDCl₃): δ 6.85 (d, J=8.2 Hz, H-5), δ 6.72 (s, H-2'), δ 4.32 (m, H-9)

-

¹³C NMR: 178.9 ppm (lactone carbonyl), 152.1 ppm (C-3 methoxy), 112.4 ppm (C-1'')

The compound’s stability profile necessitates storage at -20°C under desiccation to prevent lactone ring hydrolysis .

Biosynthetic Origins and Natural Occurrence

Plant Sources

Lappaol B occurs primarily in:

Biosynthetically, it arises from the oxidative dimerization of two coniferyl alcohol units followed by cyclization and methoxylation modifications. The pathway shares enzymatic machinery with arctigenin biosynthesis, particularly regarding O-methyltransferase and dirigent protein activities .

Extraction and Purification

Industrial-scale isolation employs:

-

Supercritical CO₂ Extraction: 40°C, 30 MPa pressure (90% recovery)

-

Countercurrent Chromatography: Hexane-ethyl acetate-methanol-water (5:5:5:5 v/v)

-

Preparative HPLC: C18 column, 70% acetonitrile/water mobile phase

Final purity exceeding 98% is achievable through recrystallization from acetone-hexane mixtures .

Pharmacological Profile and Mechanistic Insights

P-Glycoprotein Modulation

While direct evidence for lappaol B remains unpublished, structural analogs demonstrate marked P-glycoprotein (P-gp) inhibition:

Table 2: Comparative P-gp Inhibition by Lignans

| Compound | IC₅₀ (μM) | Rhodamine 123 Retention Increase |

|---|---|---|

| Lappaol C | 12.4 | 3.8-fold |

| Lappaol F | 9.7 | 4.2-fold |

| Arctigenin | 15.1 | 2.9-fold |

| Lappaol B | Predicted 10-15 | Theoretical 3.5-4.0-fold |

Molecular docking simulations position lappaol B’s methoxy groups in P-gp’s transmembrane hydrophobic pocket, potentially disrupting drug efflux .

Analytical Characterization Methods

Quality Control Protocols

Current Good Manufacturing Practice (cGMP) standards mandate:

-

HPLC-UV Purity Analysis

-

Column: Waters XBridge C18 (4.6 × 250 mm, 5 μm)

-

Mobile Phase: 0.1% formic acid/acetonitrile gradient

-

Retention Time: 12.7 ± 0.3 min

-

LOD: 0.1 ng/mL (280 nm)

-

-

LC-MS/MS Quantification

-

Transition: m/z 551.2 → 403.1 (CE 35 V)

-

Linear Range: 1-1000 ng/mL (R²=0.999)

-

Batch certification requires <0.5% impurities by area normalization .

Future Research Directions

Synthetic Biology Approaches

Heterologous production in Yarrowia lipolytica shows promise:

-

Titer: 120 mg/L in shake-flask cultures

-

Key Modifications:

-

Overexpression of CYP71BE5 for O-methylation

-

Knockout of ERG9 to enhance precursor flux

-

Targeted Drug Delivery Systems

Nanoparticulate formulations under development include:

-

PLGA Nanoparticles: 150 nm diameter, 85% encapsulation efficiency

-

pH-Responsive Liposomes: Drug release >90% at tumor pH 6.5

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume